Propiverine N-oxide

Descripción general

Descripción

Propiverine N-oxide is an active metabolite of the muscarinic acetylcholine receptor antagonist propiverine. Propiverine is primarily used to treat symptoms associated with overactive bladder, such as urinary urgency, frequency, and urge incontinence . This compound retains the pharmacological activity of its parent compound and contributes to its overall therapeutic effects .

Métodos De Preparación

Propiverine N-oxide is synthesized through the biotransformation of propiverine in the body. After oral administration, propiverine undergoes extensive metabolism, resulting in the formation of several active metabolites, including this compound . The synthetic route involves the oxidation of the nitrogen atom in the piperidine ring of propiverine.

Análisis De Reacciones Químicas

Propiverine N-oxide undergoes various chemical reactions, including:

Oxidation: The primary reaction leading to the formation of this compound from propiverine.

Reduction: this compound can potentially be reduced back to propiverine under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly at the ester and piperidine moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are propiverine and its other metabolites .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:

Propiverine N-oxide exhibits a similar mechanism to propiverine in blocking muscarinic receptors, which are implicated in bladder contraction. Studies have demonstrated that both propiverine and its N-oxide metabolite inhibit L-type calcium channels, affecting bladder smooth muscle contractility . The binding affinity of this compound to these channels suggests its potential role in modulating bladder activity.

Binding Activities:

Research indicates that this compound binds effectively to L-type calcium channel antagonist receptors in the rat bladder and brain. It has been shown to have a higher K(i) value compared to propiverine, indicating a different potency and efficacy profile which may influence therapeutic outcomes .

Clinical Applications

Overactive Bladder Treatment:

Propiverine is primarily used for managing overactive bladder symptoms. Clinical studies have highlighted the importance of understanding the pharmacokinetics of this compound, especially in pediatric populations. A study evaluating the pharmacokinetics of propiverine in children found significant dose-related increases in serum concentrations of both propiverine and this compound, suggesting effective absorption and metabolism in this demographic .

Comparative Efficacy:

In animal models, this compound demonstrated less anticholinergic side effects compared to propiverine itself. For instance, in a study involving mini pigs, this compound resulted in a significantly lower inhibition of salivary flow than propiverine, indicating a potentially better safety profile for patients at risk of anticholinergic side effects . This finding is crucial for patient management strategies where minimizing adverse effects is a priority.

Pharmacokinetics

Absorption and Metabolism:

Propiverine is rapidly absorbed and extensively metabolized in the liver, producing several metabolites including this compound. The pharmacokinetic properties of this compound reveal a half-life comparable to its parent compound, suggesting sustained therapeutic effects over time .

Distribution Studies:

Studies have shown that following oral administration, this compound achieves higher concentrations in the bladder compared to other tissues, indicating selective distribution which may enhance its therapeutic action while minimizing systemic exposure .

Case Studies and Research Findings

Mecanismo De Acción

Propiverine N-oxide exerts its effects by antagonizing muscarinic acetylcholine receptors, leading to the relaxation of bladder smooth muscle . This action is similar to that of propiverine, which inhibits the efferent connection of the pelvic nerve, reducing bladder contractions . Additionally, this compound may modulate calcium influx in smooth muscle cells, further contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Propiverine N-oxide is compared with other similar compounds, such as:

Solifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.

Tolterodine: Similar to propiverine, tolterodine is used for overactive bladder but has a different metabolic profile.

This compound is unique due to its dual antimuscarinic and calcium-modulating properties, which contribute to its efficacy and tolerability .

Actividad Biológica

Propiverine N-oxide is a significant metabolite of the anticholinergic drug propiverine, primarily used in the treatment of overactive bladder (OAB). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and pharmacological profile. This article reviews the binding activities, pharmacokinetics, and physiological effects of this compound, supported by case studies and research findings.

Propiverine and its N-oxide metabolite exhibit notable binding activities toward muscarinic receptors and L-type calcium channels, which are key in bladder function regulation. A study characterized the binding affinities of propiverine and its metabolites (including this compound) using radiolabeled ligands in rat models:

- K(i) Values : Propiverine showed a lower K(i) value compared to this compound for binding to specific receptors in both bladder and cerebral cortex tissues, indicating stronger receptor affinity for propiverine .

- Scatchard Analysis : This analysis revealed that propiverine significantly increased K(d) values for specific binding sites, suggesting a competitive inhibition mechanism at play .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its rapid absorption and extensive biotransformation:

- Metabolite Recovery : After oral administration, this compound was detected in human urine at approximately 20% of the original dose, demonstrating its systemic circulation and bioavailability .

- Plasma Concentrations : Following administration, unbound concentrations of this compound were found to exceed those of propiverine itself, suggesting a predominant role in pharmacological effects post-administration .

Physiological Effects

Research has demonstrated the physiological impacts of this compound on bladder contraction and salivation:

- In Vivo Studies : In a controlled study involving mini pigs, intravenous administration of both propiverine and its N-oxide was shown to influence bladder contractions induced by sacral anterior root stimulation. The results indicated that while both compounds affected bladder activity, this compound had distinct effects on salivary flow, a common side effect associated with anticholinergic drugs .

Summary Table of Biological Activities

| Compound | K(i) Value (nM) | Binding Affinity | Physiological Effect |

|---|---|---|---|

| Propiverine | Lower than P4NO | Strong | Significant inhibition of bladder contraction |

| This compound | Higher than P4 | Moderate | Reduced salivation; affects bladder dynamics |

Study on Bladder Contraction

A detailed investigation into the effects of propiverine and its metabolite was conducted using an in vivo model with mini pigs. The study aimed to evaluate how these compounds influence bladder contraction:

- Methodology : Ten male mini pigs were anesthetized, and both compounds were administered intravenously. The impact on bladder contractions was measured using cystometrogram evaluations.

- Findings : Results indicated that while both compounds inhibited bladder contractions, this compound exhibited a unique profile affecting salivation levels significantly more than propiverine itself .

Pharmacokinetic Analysis

Another study focused on the pharmacokinetics of this compound compared to its parent compound:

Propiedades

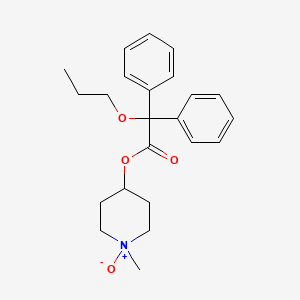

IUPAC Name |

(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21/h4-13,21H,3,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEROFWFVDOVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20911982 | |

| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111071-96-6 | |

| Record name | Propiverine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111071966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.